Stéarate ferrique

Vue d'ensemble

Description

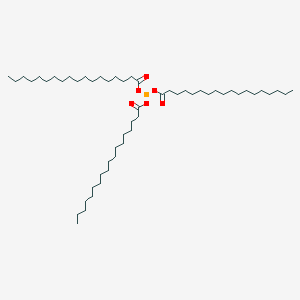

Ferric stearate, also known as iron(III) stearate or iron(III) octadecanoate, is a metal-organic compound formed by the reaction of iron and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for ferric stearate is C₅₄H₁₀₅FeO₆, and it typically appears as an orange-red powder .

Applications De Recherche Scientifique

Plastics Industry

Lubrication and Release Agent

Ferric stearate is widely used in the plastics industry as a lubricant and release agent during the processing of thermoplastics. It helps reduce friction between the polymer and machinery, leading to smoother surface finishes and improved processing efficiency. Its effectiveness is particularly noted in the extrusion and injection molding processes, where it aids in demolding finished products without damage .

Stabilization of Polyolefins

Research indicates that ferric stearate can enhance the oxidative stability of polyolefins. In a study involving reactive extrusion compounding, ferric stearate was shown to improve the resistance of polyolefins to oxidative degradation, thus extending their lifespan and maintaining their mechanical properties during use .

Pharmaceutical Applications

Excipient in Drug Formulation

In the pharmaceutical sector, ferric stearate serves as an excipient due to its excellent lubricating properties. It is commonly used in tablet formulations to facilitate the manufacturing process by reducing friction during tablet compression. Its hydrophobic nature also helps prevent moisture absorption in powder formulations, thereby enhancing stability .

Gelation and Thixotropic Effects

Ferric stearate exhibits thixotropic behavior, making it useful in the formulation of creams and ointments. This property allows for easy application while maintaining a stable consistency when at rest .

Cosmetics Industry

Emulsifying Agent

In cosmetics, ferric stearate is utilized for its emulsifying properties. It helps stabilize oil-in-water emulsions commonly found in lotions and creams. Additionally, it contributes to the texture and feel of cosmetic products, enhancing user experience .

Anti-Caking Agent

Ferric stearate is also employed as an anti-caking agent in powdered cosmetics, preventing clumping and ensuring smooth application .

Nanotechnology

Synthesis of Nanoparticles

Ferric stearate plays a significant role in the synthesis of iron oxide nanoparticles (NPs). Studies have shown that using ferric stearate as a precursor can influence the size and shape of nanoparticles produced through thermal decomposition methods. This capability is crucial for tailoring nanoparticles for specific applications in electronics, medicine, and catalysis .

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Plastics | Lubricant & release agent | Enhanced processing efficiency |

| Oxidative stability enhancer | Prolonged material lifespan | |

| Pharmaceuticals | Excipient for tablets | Reduced friction during compression |

| Gelation in creams | Improved texture | |

| Cosmetics | Emulsifying agent | Stabilizes formulations |

| Anti-caking agent | Ensures smooth application | |

| Nanotechnology | Synthesis of iron oxide nanoparticles | Tailored NP size & shape |

Environmental Applications

Ferric stearate's ability to stabilize various compounds makes it a candidate for environmental applications such as soil remediation and water treatment processes. Its hydrophobic properties can help encapsulate contaminants or enhance the stability of certain bioremediation agents .

Mécanisme D'action

Target of Action

Ferric stearate, also known as Iron (III) stearate, is a metal-organic compound and a salt of iron and stearic acid with the chemical formula C54H105FeO6 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid It is used as a catalyst in organic synthesis, a reagent in analytical chemistry, and a stabilizer in biochemistry .

Mode of Action

It is known to act as a catalyst in organic synthesis . As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy, thus increasing the rate of the reaction.

Biochemical Pathways

It is known that ferric stearate is used as a stabilizer in biochemistry , suggesting that it may interact with biochemical pathways to maintain stability under various conditions.

Pharmacokinetics

It is known that ferric stearate is insoluble in water but soluble in hot ethanol, toluene, chloroform, acetone, benzene, and turpentine . This suggests that its bioavailability may be influenced by these solvents.

Result of Action

It is known to be used as a catalyst in organic synthesis , suggesting that it may facilitate chemical reactions at the molecular level. As a stabilizer in biochemistry , it may also help maintain the stability of biochemical systems at the cellular level.

Action Environment

The action, efficacy, and stability of ferric stearate can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the presence and concentration of these solvents in the environment can affect its action . Furthermore, as a metallic soap, its stability may be influenced by factors such as pH and temperature.

Analyse Biochimique

Biochemical Properties

Ferric stearate plays a significant role in biochemical reactions, particularly in the stabilization of polymers and as a pro-oxidant. It interacts with various biomolecules, including enzymes and proteins. For instance, ferric stearate has been shown to interact with phenolic antioxidants like Irganox 1010, affecting their stabilization efficiency during thermal oxidation of polyethylene . The nature of these interactions involves the reduction of the stabilization efficiency of the antioxidant, leading to accelerated oxidative degradation of the polymer.

Cellular Effects

Ferric stearate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In polyethylene films, ferric stearate accelerates the initiation of degradation by generating additional alkyl macroradicals and catalyzing the decomposition of alkyl hydroperoxides . This results in changes in cell function, particularly in the context of oxidative stress and degradation processes.

Molecular Mechanism

At the molecular level, ferric stearate exerts its effects through several mechanisms. It promotes the oxidative degradation of polyethylene by generating hydrogen radicals that participate in the coupling reaction of primary alkyl macroradicals, leading to molecular weight reduction . Additionally, ferric stearate induces the production of secondary alkyl macroradicals, which accelerates the transition to the oxidative degradation stage. These interactions highlight the compound’s role in catalyzing degradation processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ferric stearate change over time. Studies have shown that ferric stearate can reduce the stabilization efficiency of phenolic antioxidants in both melt and solid states of polyethylene . Over time, this leads to accelerated thermal oxidation and degradation of the polymer. The stability and degradation of ferric stearate itself also play a role in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of ferric stearate vary with different dosages in animal models. While specific studies on ferric stearate in animal models are limited, general research on iron compounds indicates that varying dosages can lead to different outcomes. For instance, high doses of iron compounds can result in toxic or adverse effects, including oxidative stress and damage to cellular structures . It is essential to consider dosage thresholds to avoid potential toxicity.

Metabolic Pathways

Ferric stearate is involved in metabolic pathways related to iron regulation and oxidative stress. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s role in generating radicals and catalyzing degradation processes highlights its impact on metabolic pathways associated with oxidative stress .

Transport and Distribution

Within cells and tissues, ferric stearate is transported and distributed through interactions with transporters and binding proteins. Its solubility in organic solvents and insolubility in water influence its localization and accumulation in specific cellular compartments . These properties affect how ferric stearate is distributed within the cell and its overall bioavailability.

Subcellular Localization

Ferric stearate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It tends to accumulate in specific compartments, such as lysosomes, mitochondria, and the endoplasmic reticulum . These localizations can affect its activity and function, particularly in processes related to oxidative stress and degradation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferric stearate can be synthesized through several methods:

Reaction with Iron Oxide: Stearic acid is reacted with iron oxide under controlled conditions to produce ferric stearate.

Reaction with Iron Chloride: Stearic acid is treated with iron chloride in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane).

Industrial Production Methods: In industrial settings, ferric stearate is often produced by reacting stearic acid with iron salts under specific temperature and pressure conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or toluene to facilitate the process .

Analyse Des Réactions Chimiques

Ferric stearate undergoes various chemical reactions, including:

Oxidation: Ferric stearate can promote the oxidative degradation of polymers such as polyethylene.

Reduction: In certain conditions, ferric stearate can be reduced to iron(II) stearate, although this is less common.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or other oxidizing agents under elevated temperatures.

Reduction: Requires reducing agents such as hydrogen or hydrazine.

Substitution: Involves the use of various ligands and solvents to facilitate the exchange of stearate groups.

Major Products Formed:

Oxidation: Degraded polymer fragments.

Reduction: Iron(II) stearate.

Substitution: New metal-organic compounds with different ligands.

Comparaison Avec Des Composés Similaires

Ferric stearate is unique among metal stearates due to its specific properties and applications. Similar compounds include:

Zinc Stearate: Used primarily as a lubricant and release agent in the rubber and plastics industries.

Calcium Stearate: Commonly used as a stabilizer in the production of plastics and as a waterproofing agent in construction materials.

Magnesium Stearate: Widely used as a lubricant in pharmaceutical tablet manufacturing.

Ferric stearate stands out due to its catalytic properties and its role in promoting oxidative degradation, which is not as prominent in other metal stearates .

Activité Biologique

Ferric stearate, a compound formed from iron and stearic acid, has garnered attention in various fields including medicine, materials science, and environmental applications. This article delves into the biological activity of ferric stearate, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Ferric stearate has the chemical formula and is often utilized as a stabilizer and emulsifier in various formulations. Its structure allows it to interact with biological systems in unique ways, particularly due to its iron content which plays a crucial role in numerous biological processes.

Mechanisms of Biological Activity

-

Antioxidant Properties :

Ferric stearate exhibits antioxidant activity, which is vital for mitigating oxidative stress in cells. Studies have shown that stearates can scavenge free radicals, thereby protecting cellular components from damage. For instance, a study indicated that stearic acid derivatives demonstrate significant hydroxyl radical-scavenging activity . -

Cytotoxic Effects :

Research has demonstrated that ferric stearate can induce cytotoxicity in certain cancer cell lines. In particular, it has been shown to exhibit antiproliferative effects comparable to established chemotherapeutics like vincristine and 5-fluorouracil in HeLa cells . This suggests potential applications in cancer therapy. -

Role in Lipid Metabolism :

Ferric stearate is implicated in lipid metabolism, particularly concerning very long-chain fatty acids (VLCFAs), which are essential for tumor cell survival. Studies indicate that VLCFAs derived from stearates are crucial for maintaining cellular integrity and promoting cancer cell proliferation .

1. Antiproliferative Effects

A case study involving the use of ferric stearate in cancer treatment highlighted its ability to inhibit tumor growth in xenograft models. The study revealed that the knockout of specific genes related to fatty acid synthesis significantly affected tumor formation, suggesting that ferric stearate's role in fatty acid metabolism could be leveraged therapeutically .

2. Photo-Oxidative Degradation

Ferric stearate has also been studied for its role as a photo-oxidation aid in polymers like polyethylene. It enhances the degradation process by facilitating molecular weight reduction through radical generation under UV irradiation. This property is beneficial for developing environmentally friendly materials .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

iron(3+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQSLVIGPHXVAK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890507 | |

| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

906.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-36-2, 5136-76-5 | |

| Record name | Iron tristearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005136765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tristearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Q7454COW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ferric stearate function as a prodegradant in polyethylene (PE) films?

A1: Ferric stearate [, , ] acts as a photoinitiator, absorbing UV radiation and generating reactive species. These species attack the PE chains, initiating oxidative degradation. This process leads to chain scission, reducing molecular weight and ultimately causing the fragmentation of the plastic. []

Q2: Does the presence of ferric stearate impact the initial stages of PE photo-oxidative degradation?

A2: Yes, research indicates that ferric stearate significantly influences the early stages of photo-oxidative degradation in PE. [] Density functional theory (DFT) calculations suggest that the C-H bonds within the ferric stearate ligand are more susceptible to dissociation than those in the PE matrix. This dissociation generates hydrogen radicals, which then react with primary alkyl macroradicals in PE, accelerating molecular weight reduction.

Q3: What is the molecular formula and weight of ferric stearate?

A3: Ferric stearate is represented by the formula Fe(C₁₈H₃₅O₂)₃. Its molecular weight is approximately 906.47 g/mol. [, ]

Q4: What spectroscopic techniques are useful for characterizing ferric stearate?

A4: Several techniques are employed, including:* Infrared Spectroscopy (IR): Identifies functional groups like carboxylates (COO-) present in the compound. [, ]* Diffuse Reflectance Spectroscopy (DRS): Provides insights into the compound's light absorption properties, crucial for its photocatalytic applications. [, ]* Scanning Electron Microscopy (SEM): Reveals surface morphology and particle size information. [, ]* X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of elements in the compound. [, ]

Q5: How does the length of the alkyl chain in ferric stearate derivatives influence its effectiveness as a prodegradant?

A6: Studies using ferric carboxylates with varying alkyl chain lengths (caprate, laurate, myristate, palmitate) show that shorter chains enhance photodegradation. [, ] This suggests that the mobility of alkyl radicals generated during degradation plays a key role in the process.

Q6: What is the role of ferric stearate in photocatalytic applications?

A7: Ferric stearate can act as a photocatalyst or a co-catalyst in conjunction with other materials like TiO₂. [, ] Upon light irradiation, it generates reactive oxygen species that can degrade organic pollutants like methylene blue.

Q7: How is DFT used in understanding the degradation mechanism of PE with ferric stearate?

A8: DFT calculations provide insights into the bond dissociation energies and reaction pathways involved in the degradation process. [] This allows researchers to understand which bonds are preferentially broken and how radicals are formed and propagate, ultimately leading to PE breakdown.

Q8: How does the type of metal ion in metal stearate complexes affect their pro-oxidative activity in polystyrene degradation?

A9: Studies comparing cobalt, cupric, and ferric stearate demonstrate that the type of metal ion influences degradation rates. [, ] Cobalt stearate exhibited the highest activity, followed by cupric and then ferric stearate, suggesting a relationship between the metal's redox potential and its catalytic activity in polystyrene oxidation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.